molecular formula C19H11Cl2NO B5613492 MFCD01847331

MFCD01847331

Cat. No.: B5613492
M. Wt: 340.2 g/mol
InChI Key: GITDDPMLXONCSF-RVDMUPIBSA-N
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Description

For instance, compounds such as CAS 1046861-20-4 (a bromo-chloro phenylboronic acid derivative) and CAS 918538-05-3 (a dichlorinated heterocyclic compound) share key characteristics with boronic acids or halogenated aromatic systems, which are common in catalysis, medicinal chemistry, and materials science . These compounds typically exhibit moderate solubility in polar solvents (e.g., THF, DMF), tunable electronic properties via substituent effects, and applications in cross-coupling reactions or as enzyme inhibitors .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO/c20-16-5-1-13(2-6-16)15(12-22)11-18-9-10-19(23-18)14-3-7-17(21)8-4-14/h1-11H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITDDPMLXONCSF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01847331 involves several steps, each requiring specific reaction conditions. One common method includes the use of lactones reacting with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to give gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as copper or iron complexes to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

MFCD01847331 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

MFCD01847331 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.

    Biology: It is used in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of MFCD01847331 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two compounds structurally or functionally analogous to MFCD01847331, based on data from the evidence:

CAS 1046861-20-4 (MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality .

CAS 918538-05-3 (MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Applications : Acts as a precursor for anticancer agents targeting kinase inhibition .

CAS 1761-61-1 (MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties: LogP (XLOGP3): 1.98 (balanced lipophilicity) Solubility: 0.69 mg/mL in ethanol, classified as "highly soluble" Bioavailability Score: 0.55 (similar to boronic acid derivatives) Synthetic Accessibility: 1.89 (simple esterification/oxidation routes)
  • Applications : Intermediate in pharmaceutical synthesis (e.g., NSAIDs) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Property CAS 1046861-20-4 CAS 918538-05-3 CAS 1761-61-1
Molecular Weight 235.27 188.01 201.02
LogP (XLOGP3) 2.15 2.78 1.98
Solubility (mg/mL) 0.24 (aqueous) 0.15 (DMF) 0.69 (ethanol)
Bioavailability Moderate (0.55) Low (0.32) Moderate (0.55)
Synthetic Complexity Low (2.07) High (3.45) Low (1.89)
Primary Application Cross-coupling Kinase inhibition Pharmaceutical intermediate

Key Findings:

Lipophilicity vs. Solubility : CAS 918538-05-3’s higher LogP correlates with reduced aqueous solubility, limiting its use in biological systems compared to boronic acid derivatives .

Synthetic Accessibility : Halogenated aromatics (e.g., CAS 1761-61-1) are simpler to synthesize than heterocyclic systems, enabling scalable production .

Functional Versatility : Boronic acids (CAS 1046861-20-4) offer broader utility in catalysis and materials science due to their reactivity with diols and transition metals .

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